![molecular formula C26H26ClN3O4 B279497 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B279497.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide, commonly known as BQ-123, is a selective antagonist of the endothelin A receptor (ETA). It was first synthesized in 1991 by researchers at the University of California, San Francisco. Since then, BQ-123 has been extensively studied for its potential as a therapeutic agent in numerous diseases, including hypertension, cancer, and heart failure.
作用机制
BQ-123 selectively blocks the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which is responsible for the vasoconstrictive effects of endothelin-1. By blocking this receptor, BQ-123 can reduce blood pressure and improve blood flow in various tissues.
Biochemical and physiological effects:
BQ-123 has been shown to have several biochemical and physiological effects. It can reduce blood pressure by blocking the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which leads to vasodilation and increased blood flow. BQ-123 has also been shown to inhibit the growth of cancer cells by blocking the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which is involved in angiogenesis and tumor growth. Additionally, BQ-123 has been shown to improve cardiac function in heart failure patients by reducing cardiac fibrosis and improving myocardial contractility.
实验室实验的优点和局限性
One advantage of using BQ-123 in lab experiments is its selectivity for the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several potential future directions for research involving BQ-123. One area of interest is its potential as a therapeutic agent in the treatment of pulmonary hypertension. Another area of interest is its potential as a tool for investigating the role of the N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide receptor in various diseases, including cancer and heart failure. Additionally, further research is needed to optimize the dosing and administration of BQ-123 in clinical settings.
合成方法
BQ-123 is synthesized through a multi-step process involving the coupling of 4-chlorobenzoyl chloride with 1-piperazinecarboxamide, followed by the addition of 2,6-dimethoxybenzoyl chloride. The resulting product is purified through column chromatography and recrystallization to obtain BQ-123 in its pure form.
科学研究应用
BQ-123 has been widely used in scientific research to investigate the role of endothelin A receptor in various diseases. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and heart failure.
属性
分子式 |
C26H26ClN3O4 |
---|---|
分子量 |
480 g/mol |
IUPAC 名称 |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-22-8-5-9-23(34-2)24(22)25(31)28-20-6-3-4-7-21(20)29-14-16-30(17-15-29)26(32)18-10-12-19(27)13-11-18/h3-13H,14-17H2,1-2H3,(H,28,31) |
InChI 键 |
VXCPOILGAIYNII-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。